

# Technical Support Center: Strategies to Improve the Adhesion of NiS Films

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## Compound of Interest

Compound Name: *Nickel(II) sulfide*

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Welcome to the technical support center for NiS (Nickel Sulfide) thin film deposition. This resource is designed for researchers and scientists encountering adhesion issues during their experimental work. Here you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common problems related to NiS film adhesion on various substrates.

## Troubleshooting Guide: Common Adhesion Problems

### Issue 1: Film Delaminates or Peels Off Immediately After Deposition

Question: My freshly deposited NiS film is flaking off the substrate. I can easily remove it with adhesive tape. What are the likely causes and how can I fix this?

Answer: This is a frequent problem that almost always points to issues with the substrate surface or the initial growth conditions of the film.

#### Potential Causes & Solutions:

- Inadequate Substrate Cleaning: This is the most common reason for poor adhesion. Any organic residues, dust particles, or native oxide layers on the substrate will create a weak boundary that prevents strong bonding.

- Solution: Implement a rigorous, multi-stage cleaning protocol. A proven method is sequential ultrasonic cleaning in acetone, then isopropyl alcohol (IPA), followed by a thorough rinse with deionized (DI) water and drying with high-purity nitrogen gas. For substrates like Fluorine-doped Tin Oxide (FTO) glass, an oxygen plasma or UV-Ozone treatment can be highly effective in removing final organic traces and activating the surface.[1][2]
- Substrate Surface Chemistry: The surface energy of the substrate might be too low, preventing proper wetting by the initial NiS nuclei.
  - Solution 1: Surface Activation: As mentioned, oxygen plasma or UV-Ozone treatment increases surface energy, which can significantly enhance adhesion.[2]
  - Solution 2: Use an Adhesion Layer: Depositing a thin (5-20 nm) intermediate layer of a material known to stick well to both the substrate and the NiS film can dramatically improve adhesion. Titanium (Ti) and Chromium (Cr) are common adhesion promoters for films on glass or silicon substrates.[3]
- High Internal Stress: If the stress within the growing NiS film is too high, it can exceed the adhesive force, causing the film to peel away. This is common in sputtered or evaporated films.
  - Solution: Optimize deposition parameters to minimize stress. This can involve adjusting sputtering pressure, deposition rate, or substrate temperature.[3] Heating the substrate during deposition can increase the mobility of deposited atoms, allowing them to settle into lower-stress configurations.[3]

## Issue 2: Poor Adhesion Specifically with Chemical Bath Deposition (CBD)

Question: My NiS films grown by Chemical Bath Deposition (CBD) are powdery and wash away easily. What's going wrong?

Answer: Adhesion problems in CBD are often related to the solution chemistry and reaction kinetics.

Potential Causes & Solutions:

- Incorrect Bath pH: The pH of the chemical bath is critical. If the pH is too low, it can lead to the formation of porous, powdery, and weakly adhered films.[\[4\]](#)
  - Solution: Carefully control and optimize the pH of your deposition bath. For NiS deposition using thiourea, an alkaline pH is typically required to control the release of sulfide ions. Ensure your complexing agent (e.g., ammonia, triethanolamine) concentration is correct to maintain the desired pH throughout the deposition.
- Homogeneous Nucleation: If the reaction rate is too fast, NiS particles will precipitate throughout the solution (homogeneous nucleation) rather than forming on the substrate surface (heterogeneous nucleation). These particles then loosely settle on the substrate, resulting in a non-adherent film.
  - Solution 1: Lower the Temperature: Reducing the bath temperature will slow down the reaction rate, favoring heterogeneous nucleation on the substrate.[\[4\]](#)
  - Solution 2: Adjust Precursor Concentrations: The concentration of the nickel salt and the sulfur source (e.g., thiourea) directly impacts the reaction rate. A high concentration of the sulfur source can lead to rapid precipitation.[\[4\]](#)[\[5\]](#)[\[6\]](#) Experiment with lower concentrations to find a balance that promotes controlled film growth.
- Substrate Surface Modification: The substrate may not be properly activated for nucleation.
  - Solution: Similar to other deposition methods, ensure the substrate is impeccably clean. For CBD, modifying the surface by adding specific ions to the bath can promote adhesion. For example, in CdS deposition, adding a minuscule amount of  $Al^{3+}$  ions has been shown to modify the substrate surface in-situ, significantly improving film adhesion without affecting its properties.[\[7\]](#) A similar approach could be explored for NiS.

## Frequently Asked Questions (FAQs)

Q1: What is the best way to clean my substrates before NiS deposition?

A1: A multi-step cleaning process is recommended. A general, effective protocol is:

- Ultrasonic agitation in a detergent solution (e.g., Hellmanex).

- Thorough rinsing with deionized (DI) water.
- Ultrasonic agitation in acetone for 10-15 minutes.
- Ultrasonic agitation in isopropyl alcohol (IPA) for 10-15 minutes.
- Final rinse with DI water.
- Drying with a stream of high-purity nitrogen or argon gas. For conductive substrates like FTO or ITO, a final step of oxygen plasma or UV-Ozone treatment for 5-15 minutes is highly recommended to remove any remaining organic contaminants and activate the surface.[\[1\]](#)[\[2\]](#)

Q2: How does annealing affect the adhesion of NiS films?

A2: Post-deposition annealing can significantly influence adhesion, though the effect can be complex. Annealing can relieve internal stress in the film, which is a primary cause of delamination. It can also promote interdiffusion at the film-substrate interface, creating a stronger, graded bond. However, an excessively high annealing temperature can also lead to the formation of brittle phases or cause delamination due to a mismatch in thermal expansion coefficients. For a NiCr film on stainless steel, annealing at 350°C was found to increase adhesion by ~37.5%.[\[8\]](#) A similar optimal temperature range would need to be determined experimentally for your specific NiS film-substrate combination.

Q3: Can the choice of sulfur source in my deposition process affect adhesion?

A3: Yes, particularly in chemical deposition methods. The sulfur source (e.g., thiourea, sodium thiosulfate) and its concentration control the availability of  $S^{2-}$  ions for the reaction. If the release of  $S^{2-}$  is too rapid, it can lead to powdery, non-adherent films due to excessive precipitation in the solution.[\[4\]](#) The choice and concentration of the sulfur precursor is a key parameter to optimize for achieving dense, well-adhered films.

Q4: How can I quantitatively measure the adhesion of my NiS films?

A4: The scratch test is a widely used and reproducible method to quantify thin film adhesion.[\[9\]](#) [\[10\]](#)[\[11\]](#) In this test, a diamond stylus is drawn across the film surface with a progressively increasing load until the film begins to detach from the substrate. The load at which this failure occurs is called the "critical load" ( $L_c$ ) and serves as a quantitative measure of adhesion.[\[9\]](#)[\[10\]](#)

[12][13] Another common method, particularly for flexible substrates, is the peel test, which measures the force required to peel the film off the substrate, with results typically given in N/m or N/25mm.[14][15][16][17][18][19]

## Quantitative Adhesion Data

Direct quantitative adhesion data for NiS films is sparse in publicly available literature. However, data from related nickel-based films can provide a useful benchmark for the magnitude of adhesion strength you might expect. The following table presents illustrative data for Ni-P and Ni-Si alloy films.

Film/Substrate System	Adhesion Improvement Strategy	Adhesion Measurement Method	Measured Adhesion Strength
Electroless Ni-P on Silicon	Silane compound modification of Si surface	Tensile Pull Test	4.89 MPa (unmodified) to 7.86 MPa (modified)[20]
Ni/Cu/Ag on n-TOPCon Solar Cell	Ni-Si alloy seed layer (annealed at 375°C)	90° Peel Test	~2.7 N/mm (with seed layer) vs. <0.8 N/mm (without)[21][22]

Note: These values are provided as examples from related material systems and may not be directly representative of NiS films.

## Experimental Protocols

### Protocol 1: Standard Substrate Cleaning for NiS Deposition

This protocol is suitable for glass, silicon, or FTO-coated glass substrates.

- Initial Wash: Manually scrub the substrates with a lint-free wipe using a laboratory detergent solution (e.g., 2% Hellmanex in DI water).
- DI Water Rinse: Rinse the substrates thoroughly under flowing DI water for at least 1 minute.

- Ultrasonic Cleaning (Detergent): Place the substrates in a beaker with fresh detergent solution and sonicate for 15 minutes.
- DI Water Rinse Series: Transfer the substrates to a beaker of fresh DI water and sonicate for 10 minutes. Repeat this step two more times with fresh DI water each time.
- Ultrasonic Cleaning (Solvent): Place the substrates in a beaker with acetone and sonicate for 15 minutes.
- Second Solvent Clean: Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.
- Final Rinse: Rinse the substrates thoroughly with high-purity DI water.
- Drying: Immediately dry the substrates with a strong stream of filtered, high-purity nitrogen or argon gas.
- Storage/Use: Store the cleaned substrates in a clean, sealed container or use them immediately for deposition. For best results, perform an oxygen plasma or UV-Ozone clean for 10-15 minutes just prior to loading into the deposition chamber.[\[2\]](#)

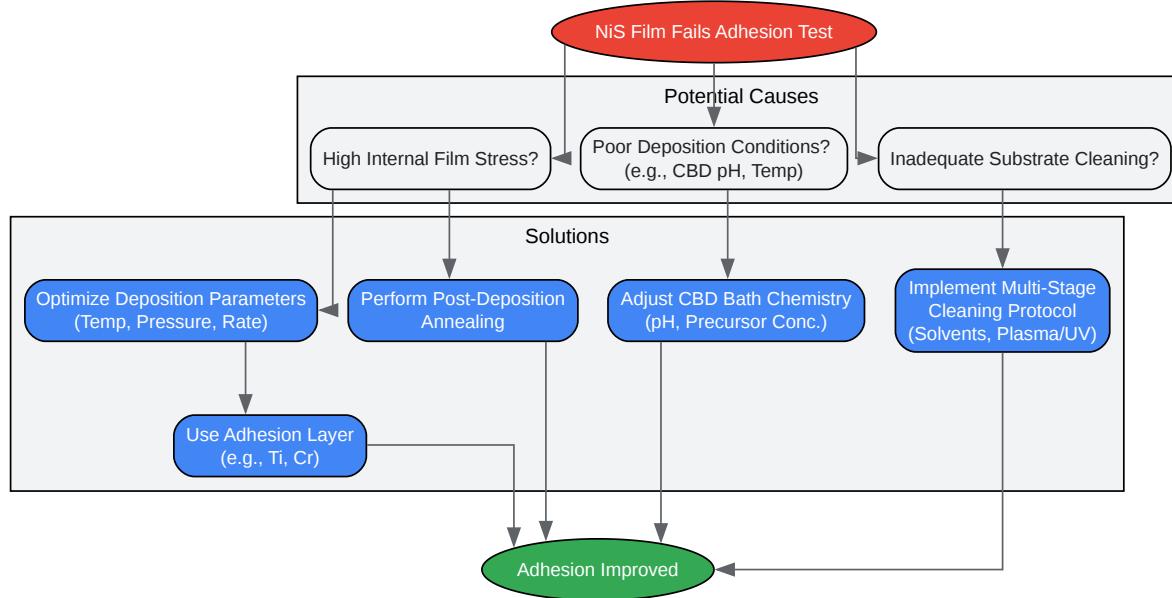
## Protocol 2: Quantitative Adhesion Measurement by Scratch Test

This protocol outlines a general procedure for using a micro/nano scratch tester.

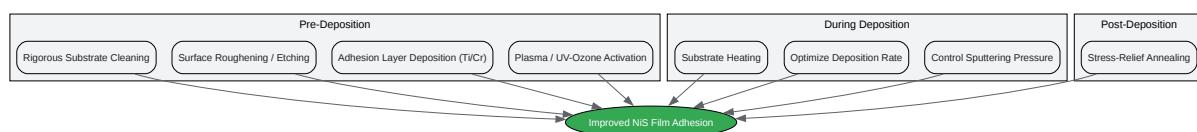
- Sample Preparation: Ensure the NiS film sample is clean and free of any surface debris.
- Mounting: Securely mount the sample on the tester's stage to prevent any movement during the test.
- Indenter Selection: Choose a suitable indenter, typically a Rockwell C diamond stylus with a tip radius of 200  $\mu\text{m}$  for harder films or a smaller radius for softer/thinner films.[\[13\]](#)
- Test Parameter Setup:

- Start Load: Set a low initial load (e.g., 0.5 N) to ensure the stylus makes contact without initial damage.
- End Load: Set a final load sufficient to cause complete delamination (e.g., 50 N). This may require a preliminary test to determine the approximate failure range.
- Loading Rate: Define the rate of load increase (e.g., 20 N/min).
- Scratch Speed: Set the transverse speed of the stylus (e.g., 10 mm/min).
- Scratch Length: Define the total length of the scratch (e.g., 10 mm).
- Test Execution: Initiate the test. The instrument will draw the stylus across the surface while progressively increasing the normal load and simultaneously recording the normal force, tangential (frictional) force, and acoustic emission signals.
- Analysis:
  - Use the instrument's optical microscope to examine the scratch track. Identify the precise locations of initial cracking (cohesive failure) and the first point of delamination from the substrate (adhesive failure).
  - Correlate these microscopic observations with the recorded data. A sudden change in frictional force or a sharp spike in the acoustic emission signal often corresponds to a failure event.
  - The normal force at which the first significant adhesive failure occurs is defined as the lower critical load,  $L_{c1}$ . The force at which widespread delamination occurs is the upper critical load,  $L_{c2}$ . These values are your quantitative measure of adhesion.

## Visualizations

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Caption: Troubleshooting workflow for poor NiS film adhesion.

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Caption: Key strategies to enhance NiS film adhesion.

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